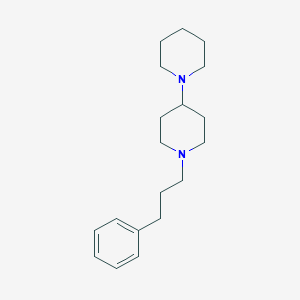

1'-(3-phenylpropyl)-1,4'-bipiperidine

Beschreibung

1'-(3-Phenylpropyl)-1,4'-bipiperidine is a bicyclic amine derivative featuring a 1,4'-bipiperidine core substituted at the 1' position with a 3-phenylpropyl chain. This compound belongs to a broader class of 1,4'-bipiperidine derivatives, which are pharmacologically significant due to their structural adaptability and interactions with biological targets such as neurotransmitter receptors and enzymes .

Eigenschaften

Molekularformel |

C19H30N2 |

|---|---|

Molekulargewicht |

286.5 g/mol |

IUPAC-Name |

1-(3-phenylpropyl)-4-piperidin-1-ylpiperidine |

InChI |

InChI=1S/C19H30N2/c1-3-8-18(9-4-1)10-7-13-20-16-11-19(12-17-20)21-14-5-2-6-15-21/h1,3-4,8-9,19H,2,5-7,10-17H2 |

InChI-Schlüssel |

XEIHVHVXQHYLBM-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |

Kanonische SMILES |

C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)-4,1’-bipiperidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidine with 3-phenylpropyl bromide under basic conditions. The reaction typically proceeds as follows:

Step 1: Preparation of 1-benzylpiperidine by reacting piperidine with benzyl chloride.

Step 2: Alkylation of 1-benzylpiperidine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods: Industrial production of 1-(3-Phenylpropyl)-4,1’-bipiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Phenylpropyl)-4,1’-bipiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the

Vergleich Mit ähnlichen Verbindungen

Core Structural Features and Substituent Variations

The 1,4'-bipiperidine scaffold is shared across multiple analogs, but substituents at the 1' position critically influence biological activity:

Key Observations :

- Aromatic vs.

- Electron-Withdrawing Groups: Pipamperone’s fluorophenyl and piritramide’s cyano group enhance receptor binding specificity via electronic effects .

- Bulkier Substituents : Clocarpramine’s dibenzazepine moiety increases steric hindrance, likely reducing off-target interactions but limiting solubility .

Pharmacological Target and Mechanism

- Neuroleptic Activity : Pipamperone and clo carpramine act as dopamine D₂ receptor antagonists, with pipamperone showing a detection limit of 2 ng/mL in plasma pharmacokinetic studies . The target compound’s phenylpropyl group may modulate similar pathways but with unconfirmed potency.

- Antitumor Activity : Compound 13 (JOPAT Vol 23(1)), featuring a 1,4'-bipiperidine-linked hydrazone, exhibits superior VEGF inhibition (binding energy: −6.19 kcal/mol) compared to 5-FU (−4.07 kcal/mol), suggesting bipiperidine derivatives enhance target affinity .

- Analgesic Action: Piritramide’s diphenyl-cyano substituent facilitates µ-opioid receptor binding, a mechanism absent in the phenylpropyl analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.